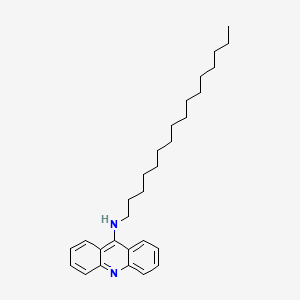
N-Hexadecylacridin-9-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Hexadecylacridin-9-amine is an organic compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their broad range of biological activities and industrial applications. This compound is characterized by a long hexadecyl chain attached to the acridine moiety, which imparts unique properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Hexadecylacridin-9-amine typically involves the reaction of acridine with hexadecylamine. One common method is the Ullmann reaction, where N-phenylanthranilic acid is first prepared and then cyclized to form 9-chloroacridine. This intermediate is then reacted with hexadecylamine under controlled conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-Hexadecylacridin-9-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the acridine moiety to dihydroacridine derivatives.
Substitution: this compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, dihydroacridine derivatives, and various substituted acridine compounds.
Wissenschaftliche Forschungsanwendungen
N-Hexadecylacridin-9-amine has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of other acridine derivatives.
Biology: Investigated for its potential as a DNA intercalator, which can inhibit the replication of certain viruses and bacteria.
Industry: Utilized in the development of dyes and fluorescent materials for imaging and diagnostic purposes.
Wirkmechanismus
The mechanism of action of N-Hexadecylacridin-9-amine primarily involves its interaction with DNA. The compound intercalates between DNA base pairs, disrupting the normal function of the DNA molecule. This can inhibit the activity of enzymes such as topoisomerases, which are essential for DNA replication and transcription. The long hexadecyl chain enhances the compound’s ability to penetrate cell membranes and reach its molecular targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acridine: The parent compound with similar DNA intercalating properties.
9-Aminoacridine: A derivative with a shorter alkyl chain, used in similar applications but with different pharmacokinetic properties.
Amsacrine: An acridine derivative used as an anticancer agent.
Uniqueness
N-Hexadecylacridin-9-amine is unique due to its long hexadecyl chain, which enhances its lipophilicity and ability to interact with cell membranes. This property distinguishes it from other acridine derivatives and may contribute to its enhanced biological activity and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
106871-52-7 |
|---|---|
Molekularformel |
C29H42N2 |
Molekulargewicht |
418.7 g/mol |
IUPAC-Name |
N-hexadecylacridin-9-amine |
InChI |
InChI=1S/C29H42N2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-19-24-30-29-25-20-15-17-22-27(25)31-28-23-18-16-21-26(28)29/h15-18,20-23H,2-14,19,24H2,1H3,(H,30,31) |
InChI-Schlüssel |
IWNVHASLHDOVLS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCNC1=C2C=CC=CC2=NC3=CC=CC=C31 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





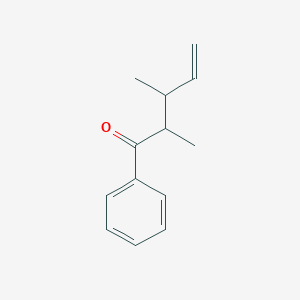

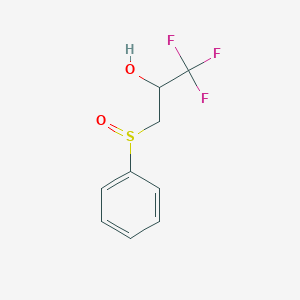
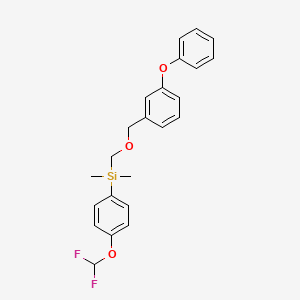
![N-(Trimethylsilyl)-5-[(trimethylsilyl)oxy]pentanamide](/img/structure/B14319135.png)
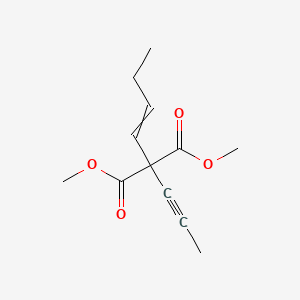
![3-Hydroxy-7,8-dihydro-6H-benzo[b]naphtho[1,2-d]pyran-6-one](/img/structure/B14319147.png)
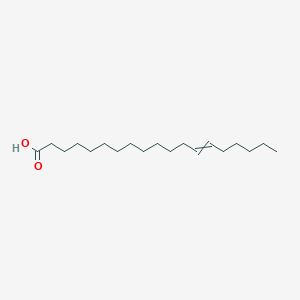

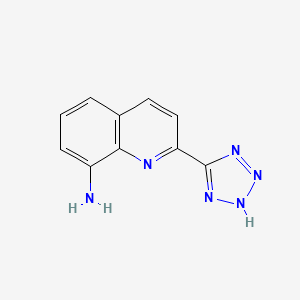
![1-Amino-8-methoxybenzo[f]quinazoline-7,10-dione](/img/structure/B14319168.png)
